REACTION_SMILES
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[C:1]([CH2:2][C:3](=[O:4])[CH3:5])(=[O:6])[O:7][CH3:8].[C:9]([CH3:10])([CH3:11])([CH3:12])[OH:13].[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Sn:14]=[O:15]>>[C:1]([CH2:2][C:3](=[O:4])[CH3:5])(=[O:6])[O:13][C:9]([CH3:10])([CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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O=[Sn]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Sn]
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Name
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Type
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product
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Smiles
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CC(=O)CC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |